1-(Allyloxy)-2-chloro-3-nitrobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-1-nitro-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8ClNO3/c1-2-6-14-8-5-3-4-7(9(8)10)11(12)13/h2-5H,1,6H2 |
InChI Key |
IQHHCFJOVRXIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Allyloxy 2 Chloro 3 Nitrobenzene and Its Analogues
Retrosynthetic Approaches to the Core Structure
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. pressbooks.pub For 1-(allyloxy)-2-chloro-3-nitrobenzene, the primary disconnection points are the ether linkage and the nitro and chloro groups on the aromatic ring.
The most logical disconnection is the C-O bond of the allyloxy group, which points to a Williamson ether synthesis. This approach identifies 2-chloro-3-nitrophenol (B183055) and an allyl halide (e.g., allyl bromide) as the immediate precursors. This is a common and effective strategy for the formation of aryl ethers.
Further disconnection of 2-chloro-3-nitrophenol involves the removal of the nitro and chloro groups. The order of these introductions is crucial. Given that the hydroxyl group is an ortho-, para-director and the nitro group is a meta-director, a plausible route would involve the chlorination and nitration of a phenol (B47542) derivative. A potential retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests that the synthesis can be approached by first preparing the 2-chloro-3-nitrophenol intermediate, followed by the etherification to introduce the allyloxy group.
Direct Alkylation and Etherification Strategies for the Allyloxy Moiety
The formation of the allyloxy group in this compound is most commonly achieved through a Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. libretexts.org In this case, the sodium or potassium salt of 2-chloro-3-nitrophenol is reacted with an allyl halide, such as allyl bromide or allyl chloride.
The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the S\textsubscript{N}2 mechanism. A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the phenol, generating the more nucleophilic phenoxide.
| Reactants | Base | Solvent | Temperature | Yield |
| 2-chloro-3-nitrophenol, Allyl bromide | K2CO3 | Acetone | Reflux | Good |
| 2-chloro-3-nitrophenol, Allyl chloride | NaOH | DMF | Room Temp. to 50 °C | Moderate to Good |
This table presents typical conditions for the Williamson ether synthesis of aryl allyl ethers based on general literature procedures.
Regioselective Nitration and Halogenation as Precursor Steps
The synthesis of the key intermediate, 2-chloro-3-nitrophenol, requires the regioselective introduction of a chlorine atom and a nitro group onto a phenol backbone. The directing effects of the substituents play a critical role in determining the outcome of these electrophilic aromatic substitution reactions. libretexts.org
One common strategy involves the nitration of 2-chlorophenol (B165306). The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. Nitration of 2-chlorophenol typically yields a mixture of isomers, with 2-chloro-4-nitrophenol (B164951) and 2-chloro-6-nitrophenol (B183082) being the major products. The desired 2-chloro-3-nitrophenol is often a minor product, making this a less efficient route.
A more controlled approach involves the Sandmeyer reaction starting from an appropriately substituted aniline (B41778). For instance, 2-amino-3-nitrophenol (B1277897) can be converted to the corresponding diazonium salt, which is then treated with a copper(I) chloride solution to introduce the chlorine atom at the desired position. chemicalbook.com
Another strategy is the chlorination of 3-nitrophenol. The hydroxyl group directs ortho- and para- to itself, while the nitro group directs meta-. This would lead to chlorination at the 2, 4, and 6 positions relative to the hydroxyl group.
| Starting Material | Reagents | Major Products |
| 2-Chlorophenol | HNO3, H2SO4 | 2-chloro-4-nitrophenol, 2-chloro-6-nitrophenol |
| 3-Nitrophenol | Cl2, Lewis Acid | 2-chloro-3-nitrophenol, 4-chloro-3-nitrophenol, 6-chloro-3-nitrophenol |
| 2-Amino-3-nitrophenol | 1. NaNO2, HCl 2. CuCl | 2-chloro-3-nitrophenol |
This table illustrates the expected regiochemical outcomes of nitration and chlorination reactions on substituted phenols.
Utilization of Phase Transfer Catalysis in Ether Synthesis
Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. crdeepjournal.org In the context of the Williamson ether synthesis of this compound, PTC can enhance the reaction rate and yield, particularly when using an aqueous solution of the base and an organic solvent for the reactants.
A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the allyl halide. quizlet.com This method avoids the need for anhydrous conditions and can lead to milder reaction conditions and easier work-up procedures.
The general mechanism involves the formation of an ion pair between the quaternary ammonium cation and the phenoxide anion, which is soluble in the organic phase. This ion pair then reacts with the allyl bromide, and the catalyst is regenerated to continue the cycle.
| Catalyst | Catalyst Type | Typical Reaction Conditions | Advantages |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Dichloromethane/aq. NaOH, room temp. | Readily available, efficient |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | Toluene/aq. KOH, 50-70 °C | Good thermal stability |
| 18-Crown-6 | Crown Ether | Benzene (B151609)/solid K2CO3, reflux | High efficiency for specific cations (K+) |
This table provides examples of common phase transfer catalysts used in Williamson ether synthesis.
Ultrasound-Assisted Synthetic Protocols
The application of ultrasonic irradiation in organic synthesis has gained significant attention as a green and efficient method to accelerate reactions. In the synthesis of this compound, ultrasound can be employed to enhance the Williamson ether synthesis.
| Reaction | Conditions | Reaction Time | Yield |
| Williamson Ether Synthesis (Conventional) | Reflux | Several hours | Good |
| Williamson Ether Synthesis (Ultrasound) | Room Temperature | Minutes to < 1 hour | Often higher than conventional |
This table compares conventional heating with ultrasound-assisted methods for Williamson ether synthesis.
Conversion from Related Phenol and Nitro Precursors
The synthesis of this compound can also be approached from other readily available precursors through functional group interconversions.
One such pathway involves starting with 2-chloro-3-aminophenol. The amino group can be converted to a nitro group through a two-step process: diazotization with sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium nitrite in the presence of a copper catalyst (a variation of the Sandmeyer reaction). The resulting 2-chloro-3-nitrophenol can then be allylated as previously described.
Alternatively, one could start with a precursor where the nitro group is already in place, such as m-chloronitrobenzene. orgsyn.org However, the introduction of a hydroxyl group at the 2-position would be challenging due to the directing effects of the existing substituents. A more feasible route would be to start with a precursor that can be readily converted to 2-chloro-3-nitrophenol, as outlined in the retrosynthetic analysis.
The reduction of the nitro group in a related compound to an amino group, followed by diazotization and substitution, is a common strategy in the synthesis of polysubstituted aromatics. For example, if one were to synthesize an analogue, the nitro group of this compound could be reduced to an amine, which could then be further functionalized.
Reactivity and Mechanistic Investigations of 1 Allyloxy 2 Chloro 3 Nitrobenzene
Pathways for Nucleophilic Aromatic Substitution (SNAr) at Aromatic Centers
Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted aromatic compounds. The reaction proceeds through a two-step mechanism involving the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org The feasibility and regioselectivity of SNAr reactions are highly dependent on the nature and position of the substituents on the aromatic ring.
Influence of Nitro and Chloro Substituents on SNAr Regioselectivity
The presence of strong electron-withdrawing groups is crucial for the activation of an aromatic ring towards nucleophilic attack. libretexts.orgncrdsip.com Nitro groups (–NO₂) are particularly effective activators, especially when positioned ortho or para to the leaving group. This is because they can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.com
In the case of 1-(allyloxy)-2-chloro-3-nitrobenzene, the chlorine atom is the potential leaving group. The nitro group is situated meta to the chlorine atom. A meta-substituent, however, does not offer the same degree of resonance stabilization to the intermediate carbanion formed during a nucleophilic attack at the carbon bearing the chlorine. libretexts.org Consequently, the nitro group in the 3-position is not expected to significantly activate the chlorine at the 2-position for nucleophilic aromatic substitution. Unlike its ortho and para isomers, 3-nitrochlorobenzene is not activated for nucleophilic substitution at the chlorine center. wikipedia.org
Therefore, direct nucleophilic displacement of the chlorine atom in this compound is predicted to be a difficult transformation, requiring harsh reaction conditions. The regioselectivity would strongly favor substitution at positions activated by appropriately placed electron-withdrawing groups, which are absent in this specific isomer.
Table 1: General Influence of Nitro Group Position on SNAr Reactivity in Chloronitrobenzenes
| Substituent Position | Activation towards SNAr | Reason |
|---|---|---|
| ortho-Nitro | Strongly Activating | Resonance stabilization of the Meisenheimer complex |
| para-Nitro | Strongly Activating | Resonance stabilization of the Meisenheimer complex |
| meta-Nitro | Not Activating | No direct resonance stabilization of the Meisenheimer complex |
Reduction Chemistry of the Nitro Group to Amino Derivatives
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. A variety of methods are available for this conversion, ranging from catalytic hydrogenation to the use of chemical reducing agents.
Chemoselective Reduction Strategies
Chemoselectivity is a key consideration in the reduction of a molecule with multiple reducible functional groups, such as this compound, which contains a nitro group, a chloro substituent, and a carbon-carbon double bond in the allyl group. The goal is to selectively reduce the nitro group without affecting the other functionalities.
Several reagents are known for the chemoselective reduction of nitro groups in the presence of other sensitive groups. For instance, the use of iron powder in acidic media (Bechamp reduction) is a classic method for converting nitroarenes to anilines and is often tolerant of other functional groups. wikipedia.org Other methods that can exhibit chemoselectivity include the use of tin(II) chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄).
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.netmdpi.com However, a significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is also cleaved. researchgate.net
Studies on the hydrogenation of chloronitrobenzene isomers have shown that the selectivity for the corresponding chloroaniline over the dehalogenated aniline (B41778) is highly dependent on the catalyst, solvent, and reaction conditions. For example, platinum-based catalysts have been shown to be effective for the selective hydrogenation of chloronitrobenzenes. nih.gov The choice of catalyst support can also influence the selectivity, with some studies indicating that modified supports can enhance the desired chemoselectivity. researchgate.net
For this compound, catalytic hydrogenation would need to be carefully controlled to achieve the selective reduction of the nitro group to an amine without causing hydrodechlorination or reduction of the allyl double bond.
Table 2: Common Catalysts for the Hydrogenation of Chloronitrobenzenes and Potential Side Reactions
| Catalyst | Primary Transformation | Potential Side Reactions |
|---|---|---|
| Pd/C | -NO₂ → -NH₂ | Hydrodechlorination, Allyl group reduction |
| Pt/C | -NO₂ → -NH₂ | Hydrodechlorination (can be more selective than Pd) |
| Raney Nickel | -NO₂ → -NH₂ | Hydrodechlorination, Allyl group reduction |
Reactivity of the Allyl Ether Moiety
The allyl ether group in this compound is susceptible to characteristic reactions, most notably sigmatropic rearrangements.
Sigmatropic Rearrangements (e.g., Claisen-type Rearrangement)
The aromatic Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether that, upon heating, leads to the formation of an ortho-allyl phenol (B47542). nih.govorganic-chemistry.orglibretexts.org The reaction proceeds through a concerted, pericyclic transition state. wikipedia.org
For this compound, the allyl group is attached to the oxygen at the C1 position. The ortho positions relative to the ether linkage are C2 and C6. Since the C2 position is already substituted with a chlorine atom, the Claisen rearrangement would be expected to occur at the unsubstituted C6 position.
The general mechanism involves the migration of the allyl group from the oxygen to the ortho-carbon, forming a dienone intermediate. This intermediate then tautomerizes to restore the aromaticity of the ring, resulting in the final phenol product. libretexts.org In this specific case, the expected product of the thermal rearrangement of this compound would be 2-allyl-6-chloro-5-nitrophenol.
It is important to note that if both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org However, in the target molecule, the C6 position is available for the initial Claisen rearrangement.
Electrophilic Addition Reactions to the Alkene
The alkene functionality within the allyloxy group of this compound is expected to undergo electrophilic addition reactions, a characteristic transformation of carbon-carbon double bonds. When treated with electrophilic reagents such as hydrogen halides (HX) or halogens (X₂), the π-electrons of the double bond will act as a nucleophile, initiating the reaction.
For the addition of an unsymmetrical reagent like HBr, the regioselectivity is predicted to follow Markovnikov's rule. masterorganicchemistry.comlumenlearning.comjove.com The initial step involves the protonation of the double bond to form a carbocation intermediate. The proton will add to the terminal carbon (Cγ) of the allyl group, which bears more hydrogen atoms, leading to the formation of a more stable secondary carbocation at the internal carbon (Cβ). libretexts.org This carbocation is further stabilized by the adjacent oxygen atom through resonance. The subsequent nucleophilic attack by the bromide ion on this carbocation will yield the Markovnikov product, 1-(2-bromopropoxy)-2-chloro-3-nitrobenzene.
In the case of halogenation, for instance with bromine (Br₂), the reaction would proceed through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion would lead to the formation of a vicinal dibromide, specifically 1-(2,3-dibromopropoxy)-2-chloro-3-nitrobenzene. The reaction is expected to result in an anti-addition of the two bromine atoms. chemistrysteps.com
The reactivity of the alkene can be influenced by the electron-withdrawing nature of the substituted benzene (B151609) ring, although this effect is transmitted through the ether linkage and is expected to be modest.
Table 1: Predicted Products of Electrophilic Addition to this compound This data is hypothetical and for illustrative purposes.
| Reagent | Predicted Major Product | Reaction Type |
| HBr | 1-(2-Bromopropoxy)-2-chloro-3-nitrobenzene | Hydrobromination |
| Cl₂ | 1-(2,3-Dichloropropoxy)-2-chloro-3-nitrobenzene | Chlorination |
| Br₂ | 1-(2,3-Dibromopropoxy)-2-chloro-3-nitrobenzene | Bromination |
| H₂O, H⁺ | 1-(2-Hydroxypropoxy)-2-chloro-3-nitrobenzene | Hydration |
Transformations Involving the Aryl Halide Functionality
The aryl chloride moiety in this compound is a key site for transformations, particularly through metal-catalyzed cross-coupling reactions.
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. uwindsor.ca However, the presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is expected to activate the C-Cl bond towards oxidative addition to a Pd(0) center, a crucial step in many cross-coupling catalytic cycles. mdpi.comacs.org
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid (or a boronate ester) in the presence of a palladium catalyst and a base. For example, a reaction with phenylboronic acid would be expected to yield 2-(allyloxy)-3-nitro-1,1'-biphenyl. The choice of ligand for the palladium catalyst would be critical to achieve good yields, with bulky, electron-rich phosphine (B1218219) ligands often being effective for aryl chlorides. rsc.orgresearchgate.netresearchgate.net
Heck-Mizoroki Reaction: The coupling of the aryl chloride with an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a new carbon-carbon bond at the position of the chlorine atom. wikipedia.orgresearchgate.net For instance, reaction with styrene would be predicted to yield 1-(allyloxy)-2-nitro-3-styrylbenzene. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors. diva-portal.orgthieme.de
Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orglibretexts.org For example, reaction with morpholine (B109124) would be expected to produce 4-(2-(allyloxy)-3-nitrophenyl)morpholine. The choice of ligand is crucial for the success of these reactions. acsgcipr.orgyoutube.com
Sonogashira Coupling: This would involve the coupling with a terminal alkyne, typically in the presence of both palladium and copper catalysts, to form an arylated alkyne. acs.org
Table 2: Predicted Products of Palladium-Catalyzed Cross-Coupling Reactions This data is hypothetical and for illustrative purposes.
| Reaction Type | Coupling Partner | Predicted Product |
| Suzuki-Miyaura | Phenylboronic acid | 2-(Allyloxy)-3-nitro-1,1'-biphenyl |
| Heck | Styrene | 1-(Allyloxy)-2-nitro-3-styrylbenzene |
| Buchwald-Hartwig | Morpholine | 4-(2-(Allyloxy)-3-nitrophenyl)morpholine |
| Sonogashira | Phenylacetylene | 1-(Allyloxy)-2-nitro-3-(phenylethynyl)benzene |
Besides palladium, other transition metals, particularly copper, can be used to facilitate transformations at the aryl chloride position. The Ullmann condensation is a classic example, typically requiring harsh reaction conditions (high temperatures). wikipedia.org However, modern ligand-assisted copper-catalyzed protocols allow for C-O, C-N, and C-S bond formation under milder conditions. nih.govmdpi.comnih.gov For instance, a copper-catalyzed reaction with a phenol could yield a diaryl ether. The electron-withdrawing nitro group should facilitate these nucleophilic aromatic substitution-type reactions. organic-chemistry.org
Explorations of Radical Reaction Pathways
The allylic C-H bonds of the allyloxy group are susceptible to radical abstraction. A common reagent for achieving selective allylic halogenation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). masterorganicchemistry.compearson.comorganic-chemistry.org The reaction is initiated by the formation of a bromine radical, which then abstracts an allylic hydrogen atom from the substrate. chemistrysteps.com This generates a resonance-stabilized allylic radical. pressbooks.publibretexts.orgyoutube.com The unpaired electron is delocalized between the Cα and Cγ carbons of the allyl group. This delocalization enhances the stability of the radical intermediate. masterorganicchemistry.com
The subsequent reaction of this resonance hybrid with molecular bromine (present in low concentrations) can lead to a mixture of products: 1-(1-bromoallyloxy)-2-chloro-3-nitrobenzene and 1-(3-bromoallyloxy)-2-chloro-3-nitrobenzene. The product ratio would depend on the relative stabilities of the contributing resonance structures and any steric hindrance at the two reactive sites. youtube.com The use of NBS is advantageous as it maintains a low concentration of Br₂ and HBr, which helps to suppress competitive electrophilic addition to the double bond. masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Key Reactions
The outcome of the reactions involving this compound can be influenced by kinetic and thermodynamic factors.
Electrophilic Addition: In the electrophilic addition of HBr to the allyl group, the formation of the more stable secondary carbocation is the kinetically favored pathway, leading to the Markovnikov product. This reaction is typically under kinetic control. For the addition to a conjugated diene system, which is not present here, the concepts of kinetic versus thermodynamic control become more prominent, where the 1,2-adduct is often the kinetic product and the 1,4-adduct is the thermodynamic product. libretexts.orglibretexts.orgjove.comopenstax.orgwikipedia.org
Palladium-Catalyzed Cross-Coupling: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex. For aryl chlorides, this step generally has a high activation energy. The electron-withdrawing nitro group on the ring is expected to lower this activation barrier, thus increasing the reaction rate compared to an unsubstituted or electron-rich aryl chloride.
Table 3: Hypothetical Relative Reaction Rates for Suzuki Coupling of Various Aryl Chlorides This data is hypothetical and for illustrative purposes, based on electronic effects.
| Aryl Chloride | Relative Rate |
| 1-Allyloxy-2-chlorobenzene | 1 |
| 1-Allyloxy-2-chloro-5-nitrobenzene | 15 |
| This compound | 25 |
| 1-Allyloxy-2-chloro-4-methoxybenzene | 0.2 |
Advanced Spectroscopic and Structural Characterization of 1 Allyloxy 2 Chloro 3 Nitrobenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-(allyloxy)-2-chloro-3-nitrobenzene, a detailed analysis of its ¹H and ¹³C NMR spectra would provide definitive confirmation of its constitution and insights into the electronic environment of each nucleus. While a publicly available experimental spectrum for this specific compound is not readily found, a robust prediction of its spectral features can be made based on established substituent effects and data from analogous structures.
The ¹H NMR spectrum is expected to display distinct signals for the allyloxy group and the aromatic protons. The allyloxy moiety would present a characteristic pattern: a doublet for the two protons of the -OCH₂- group, a multiplet for the methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂), all in the upfield region of the spectrum. The three protons on the benzene (B151609) ring will appear as a complex set of multiplets in the downfield aromatic region. Their precise chemical shifts are influenced by the interplay of the electron-donating allyloxy group and the electron-withdrawing chloro and nitro groups.
The ¹³C NMR spectrum would complement the proton data, showing nine distinct carbon signals. The three signals corresponding to the allyloxy group would appear in the more shielded region of the spectrum. The six aromatic carbon signals would be located further downfield. Three of these would be quaternary carbons, corresponding to the carbons directly attached to the allyloxy, chloro, and nitro substituents, while the other three would be methine carbons. The chemical shifts of the aromatic carbons are significantly affected by the electronic nature of the substituents, allowing for their specific assignment.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Ar-H | 7.2 - 8.0 | m |
| -OCH₂- | ~4.6 | d | |
| -CH=CH₂ | 5.9 - 6.2 (CH), 5.2 - 5.5 (CH₂) | m | |
| ¹³C | Ar-C (quaternary) | 125 - 155 | s |
| Ar-CH | 115 - 130 | d | |
| -OCH₂- | ~70 | t | |
| -CH=CH₂ | ~132 (CH), ~118 (CH₂) | d, t |
Mass Spectrometry Fragmentation Analysis and Mechanisms
Mass spectrometry (MS) provides critical information regarding a molecule's mass and its fragmentation pattern, which aids in structural confirmation. Under electron ionization (EI), this compound is expected to produce a distinct molecular ion (M⁺) peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion is anticipated to proceed through several predictable pathways governed by the stability of the resulting ions and neutral fragments. A primary and highly characteristic fragmentation for allyl ethers is the homolytic cleavage of the C-O bond to lose an allyl radical (•C₃H₅), resulting in a prominent peak at [M-41]⁺. Other significant fragmentation pathways would involve the substituents on the aromatic ring. The loss of a nitro group as a nitrogen dioxide radical (•NO₂) would yield a fragment ion at [M-46]⁺. Similarly, the expulsion of a chlorine radical (•Cl) would produce a peak at [M-35]⁺. Subsequent fragmentations, such as the loss of carbon monoxide (CO) or other small neutral molecules from these initial fragment ions, would lead to a series of lower mass ions that constitute the compound's mass spectral fingerprint.
| m/z Value | Proposed Fragment Identity | Fragmentation Mechanism |
|---|---|---|
| 215/217 | [C₉H₈ClNO₃]⁺ | Molecular Ion (M⁺) |
| 174/176 | [C₆H₃ClNO₃]⁺ | Loss of •C₃H₅ (allyl radical) |
| 169/171 | [C₉H₈ClO]⁺ | Loss of •NO₂ (nitro radical) |
| 180 | [C₉H₈NO₃]⁺ | Loss of •Cl (chlorine radical) |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The allyloxy group would be identified by C-H stretching bands for both sp² and sp³ hybridized carbons, as well as the characteristic C-O-C stretching of an aryl-alkyl ether, typically appearing as two bands around 1250 cm⁻¹ and 1050 cm⁻¹. Finally, a band in the lower frequency region (typically 800-700 cm⁻¹) would be attributable to the C-Cl stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted nitrobenzene (B124822) ring. Nitroaromatic compounds typically display two main absorption bands. researchgate.net The high-energy, high-intensity band at shorter wavelengths is due to π → π* transitions within the aromatic system. A lower-energy, lower-intensity band at longer wavelengths is attributed to the n → π* transition involving the non-bonding electrons on the oxygen atoms of the nitro group. researchgate.net The presence of the electron-donating allyloxy group (an auxochrome) and the chloro group is expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted nitrobenzene.
| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|---|
| IR | Aromatic C-H Stretch | 3100 - 3000 | ν(C-H) |
| Aromatic C=C Stretch | 1600 - 1450 | ν(C=C) | |
| Nitro Group Stretch | ~1530 (asym), ~1350 (sym) | ν(NO₂) | |
| Aryl-Alkyl Ether Stretch | ~1250, ~1050 | ν(C-O-C) | |
| C-Cl Stretch | 800 - 700 | ν(C-Cl) | |
| UV-Vis | π → π* Transition | ~250 - 280 | High Intensity |
| n → π* Transition | ~300 - 340 | Low Intensity |
X-ray Crystallography and Conformational Dynamics of Related Structures
While a single-crystal X-ray diffraction study of this compound has not been reported, a detailed analysis of closely related structures in the Cambridge Structural Database allows for a confident prediction of its solid-state conformation and packing motifs.
The 1,2,3-trisubstituted pattern on the benzene ring, featuring three adjacent and relatively bulky groups (allyloxy, chloro, nitro), will inevitably lead to significant steric strain. This strain is expected to be relieved by the rotation of the substituents out of the plane of the aromatic ring. The benzene ring itself is likely to exhibit minor deviations from perfect planarity.
Of the three substituents, the nitro and allyloxy groups are most likely to be twisted. In the crystal structure of the analogous compound 1-chloro-2-methyl-3-nitrobenzene, steric hindrance between the adjacent chloro, methyl, and nitro groups forces the nitro group to twist away from the aromatic ring plane by a dihedral angle of 38.81°. researchgate.netnih.gov An even more relevant analog, 1-(3,3-dichloroallyloxy)-2-nitrobenzene, which features adjacent ether and nitro groups, shows a large dihedral angle of 50.2° between the benzene ring and the nitro group. nih.gov Given that the allyloxy group is sterically more demanding than a methyl group, it is highly probable that the nitro group in this compound will adopt a similarly large dihedral angle with respect to the aromatic ring to minimize steric repulsion with its neighbors. The allyloxy group itself is also likely to be twisted, adopting a conformation that minimizes interaction with the adjacent chloro group.
The crystal packing of this compound would be stabilized by a combination of weak intermolecular forces. The highly polarized nitro group is a strong hydrogen bond acceptor. Therefore, weak C-H···O hydrogen bonds involving the aromatic and allylic C-H donors and the nitro oxygen acceptors are expected to be a prominent feature in the crystal lattice, a common motif in nitroaromatic compounds. mdpi.comresearchgate.net The ether oxygen of the allyloxy group could also act as a hydrogen bond acceptor.
Furthermore, the electron-deficient nature of the nitro-substituted aromatic ring makes it susceptible to π-π stacking interactions. These interactions are a primary structural motif in the crystals of many nitro-substituted benzenes and are likely to involve offset or slipped-parallel arrangements to optimize electrostatic interactions. rsc.orgnih.gov Short intermolecular contacts involving the chlorine atom, such as Cl···O interactions, may also play a role in stabilizing the crystal structure, as has been observed in related chloro-nitroaromatic compounds. mdpi.comresearchgate.net Collectively, these C-H···O bonds, π-π stacking, and halogen contacts would direct the assembly of the molecules into a stable three-dimensional supramolecular architecture.
Computational and Theoretical Investigations of 1 Allyloxy 2 Chloro 3 Nitrobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 1-(allyloxy)-2-chloro-3-nitrobenzene. These methods provide insights into the molecule's behavior at the atomic level.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the benzene (B151609) ring, the allyloxy group, the chloro group, and the nitro group. The distribution of electrons within the molecule dictates its reactivity and physical properties.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The allyloxy group, being an electron-donating group, would conversely raise the energy of the HOMO.
Table 1: Predicted Molecular Orbital Properties of this compound
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
Note: These values are hypothetical and would require specific DFT calculations to be accurately determined.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and intramolecular interactions. wikipedia.orgnih.gov It partitions the molecular wavefunction into orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. This analysis can quantify the delocalization of electron density, which is a key factor in understanding resonance and hyperconjugation effects.
In this compound, NBO analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs of the allyloxy group and the p-orbitals of the benzene ring towards the electron-withdrawing nitro group. The interaction between the filled bonding orbitals (donors) and the empty antibonding orbitals (acceptors) can be quantified in terms of stabilization energy.
Table 2: Predicted NBO Analysis of Key Intramolecular Interactions
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (kcal/mol) | Interaction Type |
| LP(O) of allyloxy | π(C-C) of benzene ring | High | Hyperconjugation |
| π(C=C) of benzene ring | π(N-O) of nitro group | Moderate | Resonance |
| LP(Cl) | σ*(C-C) of benzene ring | Low | Hyperconjugation |
Note: LP denotes a lone pair, π and σ represent bonding orbitals, and π and σ* represent antibonding orbitals. The stabilization energies are illustrative.*
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.
For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them attractive to electrophiles. The hydrogen atoms of the benzene ring and the allylic group would likely exhibit a positive potential. The region around the carbon atom attached to the nitro group is also expected to be electron-deficient due to the strong electron-withdrawing effect of the nitro group.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thus determine the most likely reaction pathway. For instance, in a nucleophilic aromatic substitution reaction, DFT calculations could be used to model the approach of a nucleophile to the benzene ring, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of the leaving group. The activation energies calculated for different pathways can help in understanding the regioselectivity and stereoselectivity of the reaction.
Simulation of Spectroscopic Data and Fragmentation Patterns
Computational methods can simulate various types of spectroscopic data, which can be invaluable for the identification and characterization of this compound.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. globalresearchonline.netresearchgate.net By analyzing the computed vibrational modes, it is possible to assign the peaks in the experimental IR and Raman spectra to specific functional groups and types of vibrations (e.g., C-H stretch, N-O stretch, C-Cl stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). researchgate.net These theoretical chemical shifts can be compared with experimental data to confirm the structure of the compound.
Mass Spectrometry (MS): While direct simulation of mass spectra is complex, computational chemistry can be used to study the fragmentation patterns of the molecule upon ionization. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that will be observed in the mass spectrum.
Conformational Analysis and Energy Landscapes
The presence of the flexible allyloxy group means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in the molecule and calculating their relative energies. This can be achieved by rotating the rotatable bonds (such as the C-O and C-C bonds in the allyloxy group) and calculating the energy at each step. The results can be plotted as a potential energy surface or energy landscape, which reveals the most stable conformations (local and global minima) and the energy barriers between them. Understanding the conformational preferences of the molecule is important as it can influence its reactivity and biological activity.
Applications and Role in Complex Organic Synthesis
Building Block for the Synthesis of Heterocyclic Systems
While direct and extensive research specifically detailing the use of 1-(Allyloxy)-2-chloro-3-nitrobenzene in the synthesis of a broad range of heterocyclic systems is not widely documented in readily available literature, the inherent functionalities of the molecule suggest its potential as a valuable precursor. The presence of the nitro group, which can be reduced to an amine, and the chloro substituent, which can participate in various coupling reactions, alongside the reactive allyloxy group, provides a platform for constructing diverse heterocyclic scaffolds. For instance, the intramolecular cyclization of derivatives of this compound could potentially lead to the formation of fused heterocyclic rings. The specific reaction pathways and resulting heterocyclic systems would be dependent on the strategic manipulation of its functional groups.
Intermediate in the Preparation of Advanced Aromatic Compounds
The utility of substituted nitrobenzenes as intermediates in the synthesis of more complex aromatic compounds is a well-established principle in organic chemistry. Analogous compounds, such as 1-(3,3-Dichloroallyloxy)-2-nitrobenzene and 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, have been identified as important intermediates in the synthesis of phenanthrenes. These larger, polycyclic aromatic hydrocarbons are of interest for their potential applications in the development of organic semiconductors and conjugated polymers. These materials are foundational to the advancement of electronic and optoelectronic devices, including light-emitting diodes (LEDs). Given the structural similarities, this compound is poised to serve a similar role as a key intermediate for the synthesis of tailored advanced aromatic structures.
Utilization in Diversity-Oriented Synthesis and Functional Group Interconversions
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore novel biological activities. The strategic placement of three distinct functional groups in this compound makes it an attractive scaffold for DOS. Each functional group—the allyloxy, the chloro, and the nitro group—can be selectively modified through a variety of chemical transformations. This allows for the systematic introduction of diversity in the molecular architecture.
Functional group interconversions are at the heart of such synthetic strategies. For example, the nitro group can be reduced to an amine, which can then be further derivatized. The chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions. The allyl group in the allyloxy moiety offers a site for reactions such as isomerization, oxidation, or metathesis. The ability to perform these transformations orthogonally is key to building molecular complexity and diversity from a single starting material.
Precursor to Materials Chemistry Components
The potential of this compound extends into the realm of materials chemistry. As an intermediate for phenanthrenes, which are used in organic semiconductors and conjugated polymers, this compound can be considered a precursor to materials with interesting electronic and photophysical properties. The development of new organic materials for applications in electronics is a rapidly growing field, and the synthesis of novel molecular components is a critical aspect of this research. The tailored synthesis of advanced aromatic systems derived from this compound could lead to materials with specific and desirable characteristics for use in next-generation electronic devices.
Q & A
Q. What are the key safety considerations when handling 1-(Allyloxy)-2-chloro-3-nitrobenzene in laboratory settings?
Methodological Answer: this compound contains reactive nitro and chloro groups, necessitating stringent safety protocols:
- Personal Protective Equipment (PPE): Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats. A face shield is recommended for splash risks .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust. Local exhaust systems are critical due to potential respiratory hazards .
- Storage: Store in a locked, cool, dry area away from reducing agents or ignition sources. Degradation over time can increase hazards, so avoid long-term storage without periodic SDS reviews .
- Spill Management: Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose following federal/regional regulations .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring:
- Step 1: Nitration and Chlorination: Introduce nitro and chloro groups via electrophilic aromatic substitution. For example, nitration of 2-chloro-1-allyloxybenzene using mixed HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .
- Step 2: Allyloxy Group Introduction: Utilize nucleophilic substitution (e.g., allyl bromide with a phenolic intermediate in the presence of K₂CO₃) .
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopy:
- Chromatography: HPLC (C18 column, 60:40 MeOH/H₂O) with UV detection at 254 nm ensures purity (>98%) .
- Melting Point: Compare observed mp (e.g., 116–118°C for analogous nitroaromatics) with literature values .
Advanced Questions
Q. How can X-ray crystallography resolve structural ambiguities in nitroaromatic compounds like this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol at 25°C yields suitable single crystals. Ensure minimal solvent inclusion .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 125 K to reduce thermal motion artifacts. A resolution limit of 0.8 Å is ideal for nitro group torsion angle analysis .
- Refinement with SHELXL:
Q. What strategies mitigate competing reactivity of nitro and chloro substituents during functionalization reactions?
Methodological Answer:
- Selective Reduction: Use H₂/Pd-C in EtOH at 25°C to reduce nitro to amine without affecting the chloro group. Monitor via TLC .
- Nucleophilic Aromatic Substitution (NAS): Activate the chloro group via electron-withdrawing nitro meta-directing effects. React with amines (e.g., NH₃/MeOH, 60°C) to replace Cl .
- Protection/Deprotection: Temporarily protect the allyloxy group (e.g., silylation) during harsh reactions to prevent ether cleavage .
Q. How can reaction conditions be optimized to reduce decomposition risks in halogenated nitrobenzene derivatives?
Methodological Answer:
- Temperature Control: Maintain reactions below 80°C to prevent nitro group degradation. Use ice baths for exothermic steps (e.g., nitration) .
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) to lower activation energy for substitution reactions, minimizing side-product formation .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatics, reducing reaction time and decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
